4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Description
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
Research on N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds similar in structure to 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, has shown potential in anti-Alzheimer's activity. Analogues were synthesized based on the lead compound donepezil, a major drug for managing Alzheimer's disease. These compounds, characterized by structural conformity and evaluated through in-vivo and in-vitro tests, displayed promising results against Alzheimer's, with some showing excellent profiles comparable to donepezil (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Neurodegenerative Disorder Imaging
Fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds, especially [18F]PBR111, demonstrated high in vitro affinity for PBRs, suggesting their utility in imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Supramolecular Chemistry
The compound and its derivatives, through their fluorobenzyl and methoxyphenyl components, are involved in the creation of supramolecular structures. For instance, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative have been studied for their crystal structures, showcasing intermolecular interactions leading to supramolecular network formation. This highlights the compound's potential in material science and crystal engineering (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Antibacterial and Antitubercular Activity
Derivatives structurally related to this compound have been synthesized and evaluated for their antibacterial and antitubercular activities. For instance, compounds exhibiting Mycobacterium tuberculosis GyrB inhibition and significant antitubercular activity highlight the potential for developing new therapeutic agents against tuberculosis and other bacterial infections (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Fluorescence and Luminescent Materials
The structural motif of the compound of interest has been utilized in the synthesis of fluorescence and luminescent materials. For example, a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated absorption and fluorescence properties that could be tuned based on their chemical structure, offering potential applications in low-cost luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-31-20-12-10-19(11-13-20)28-16-18(14-24(28)30)25-27-22-8-4-5-9-23(22)29(25)15-17-6-2-3-7-21(17)26/h2-13,18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWQCNGTGSFJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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